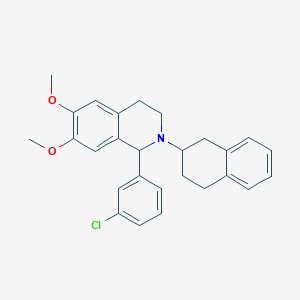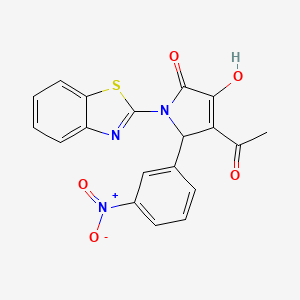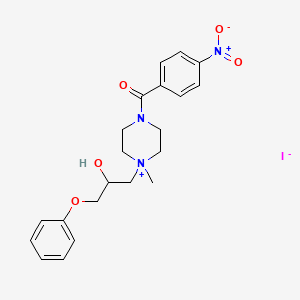![molecular formula C22H11ClF3NO5 B5173144 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5173144.png)
6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is also known as flavone derivative and has a molecular formula of C24H14ClF3NO5. This compound has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of various signaling pathways involved in inflammation and cancer progression. It has also been shown to modulate the activity of enzymes involved in oxidative stress.
Biochemical and Physiological Effects:
6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. The compound has also been shown to reduce oxidative stress in cells by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been found to induce apoptosis in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one. One area of research could focus on the development of more efficient synthesis methods for the compound. Another direction could be to investigate the compound's potential as a therapeutic agent for other diseases such as neurodegenerative disorders. Additionally, further studies could be conducted to elucidate the mechanism of action of the compound and its effects on various signaling pathways.
Synthesemethoden
The synthesis of 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one can be achieved through the reaction of 2-nitro-4-(trifluoromethyl)phenol with 4-phenyl-2-chloroacetylchromone in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of 100-110°C for 6-8 hours. The resulting product is then purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one has potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11ClF3NO5/c23-16-9-15-14(12-4-2-1-3-5-12)10-21(28)32-19(15)11-20(16)31-18-7-6-13(22(24,25)26)8-17(18)27(29)30/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSRRPUMURRTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11ClF3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5173071.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5173089.png)
![4-{[3-(4-methyl-1-piperazinyl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B5173092.png)
![3-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(3,4-dimethoxyphenyl)acrylonitrile](/img/structure/B5173114.png)
![2-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5173117.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5173124.png)

![4-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5173149.png)


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylpropanamide](/img/structure/B5173173.png)
![1-cyclohexyl-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5173178.png)